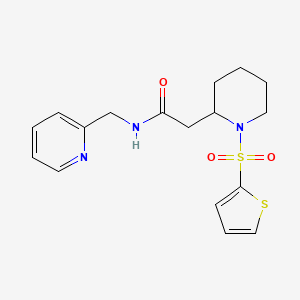

![molecular formula C20H22N2O4S B3006187 N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide CAS No. 941966-33-2](/img/structure/B3006187.png)

N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reactions of benzothiazole derivatives involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Photoinduced Birefringence

The photoinduced birefringence behavior of host–guest systems based on heterocyclic thiazole–azo dyes has been investigated. These systems, dispersed into a PMMA matrix, were studied under different excitation wavelengths (405 nm, 445 nm, and 532 nm). Interestingly, the system containing a 2-methyl-5-benzothiazolyl substituent exhibited the highest birefringence value, regardless of the excitation wavelength. This suggests that this specific thiazole–azo dye could be promising for optical applications .

Antioxidant Properties

Thiazoles are known for their diverse biological activities, including antioxidant effects. While specific studies on N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide are limited, its structural features suggest potential antioxidant properties. Further investigations could explore its ability to scavenge free radicals and protect against oxidative stress .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal activity. Although direct studies on this compound are scarce, its structural similarity to other antifungal agents warrants investigation. Researchers could explore its efficacy against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Neuroprotective Potential

Given the presence of the thiazole ring, which is naturally found in Vitamin B1 (thiamine), there may be neuroprotective implications. Thiamine plays a crucial role in energy metabolism and normal nervous system function. Investigating whether N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide modulates neurotransmitter synthesis or protects neurons could be worthwhile .

Antitumor and Cytotoxic Effects

Thiazole derivatives have shown antitumor and cytotoxic activity. While specific data on this compound are lacking, its structural features align with other molecules exhibiting such effects. Researchers could explore its potential as an anticancer agent .

O-GlcNAcase Inhibition for Tauopathies

Recent research has focused on developing O-GlcNAcase inhibitors for treating tauopathies, including Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). Although not directly studied, N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide could be evaluated for its inhibitory effects on O-GlcNAcase, potentially impacting tau-mediated neurodegeneration .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the biochemical pathways of the tuberculosis bacteria, leading to its inhibition .

Result of Action

Benzothiazole derivatives are known to inhibit the growth of the tuberculosis bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-18-15(11-14)21-12-27-18/h7-12H,4-6H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETFPCDOXKMPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

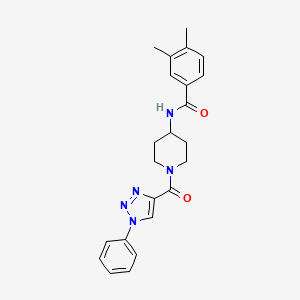

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)

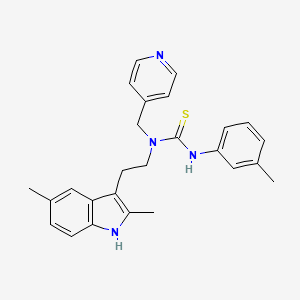

![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)

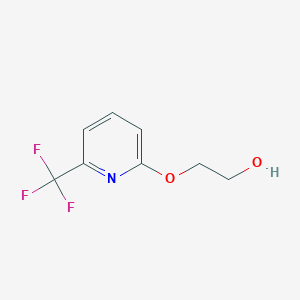

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)